6-(Bromomethyl)-2,2'-bipyridine
Overview
Description
6-(Bromomethyl)-2,2’-bipyridine: is an organic compound that belongs to the class of bipyridines It is characterized by the presence of a bromomethyl group attached to the 6th position of the bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Bromomethyl)-2,2’-bipyridine typically involves the bromination of 2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of 6-(Bromomethyl)-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(Bromomethyl)-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyano, and methoxy derivatives of bipyridine.
Oxidation Reactions: Products include bipyridine aldehydes and carboxylic acids.
Reduction Reactions: The major product is 6-methyl-2,2’-bipyridine.
Scientific Research Applications
Chemistry: 6-(Bromomethyl)-2,2’-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which are studied for their catalytic properties and electronic characteristics.
Biology: In biological research, this compound is used to synthesize metal complexes that can interact with biomolecules. These complexes are investigated for their potential as therapeutic agents or diagnostic tools.
Medicine: The compound and its derivatives are explored for their potential use in medicinal chemistry. Metal complexes of 6-(Bromomethyl)-2,2’-bipyridine are studied for their anticancer, antimicrobial, and antiviral activities.
Industry: In the industrial sector, 6-(Bromomethyl)-2,2’-bipyridine is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and electronic devices.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,2’-bipyridine primarily involves its ability to form coordination complexes with metal ions. These complexes can interact with various molecular targets, including enzymes and nucleic acids. The bipyridine ligand can stabilize metal ions in different oxidation states, facilitating redox reactions and electron transfer processes. This property is crucial for its applications in catalysis and electronic devices.
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks the bromomethyl group, making it less reactive in substitution reactions.
4,4’-Bipyridine: Has a different substitution pattern, affecting its coordination chemistry and reactivity.
6-Methyl-2,2’-bipyridine: Similar structure but lacks the bromine atom, resulting in different reactivity and applications.
Uniqueness: 6-(Bromomethyl)-2,2’-bipyridine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile building block in organic synthesis and coordination chemistry.
Properties
IUPAC Name |
2-(bromomethyl)-6-pyridin-2-ylpyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLYCBYEQGWSHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=N2)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456272 | |
Record name | 2,2'-Bipyridine, 6-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83478-63-1 | |
Record name | 2,2'-Bipyridine, 6-(bromomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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